molecular formula C16H8N2O8 B5228759 5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid

Cat. No.: B5228759
M. Wt: 356.24 g/mol
InChI Key: NCCMKBRTIATIBC-UHFFFAOYSA-N
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Description

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is a complex organic compound with the molecular formula C14H7N3O8 This compound is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and an isophthalic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid typically involves the nitration of 1,3-dioxoisoindoline derivatives followed by the introduction of the isophthalic acid moiety. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve condensation reactions under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 5-(5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid, while oxidation can produce 5-(5-nitroso-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid .

Scientific Research Applications

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s structure allows it to bind to specific sites on proteins, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
  • 4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

5-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalic acid is unique due to its combination of a nitro group and an isophthalic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural complexity allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(5-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O8/c19-13-11-2-1-9(18(25)26)6-12(11)14(20)17(13)10-4-7(15(21)22)3-8(5-10)16(23)24/h1-6H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMKBRTIATIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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